Dihydroorotase Inhibition: IC₅₀ Comparison of 4-Hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione Versus 4,6-Dioxo-piperidine-2-carboxylic Acid Derivatives
In a direct enzymatic assay measuring dihydroorotase inhibition from mouse Ehrlich ascites cells at pH 7.37, 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione exhibited an IC₅₀ of 1.00 × 10⁶ nM (1 mM) when tested at a concentration of 10 µM. By comparison, the structurally related 4,6-dioxo-piperidine-2(S)-carboxylic acid series (compounds 4–6) showed competitive inhibition against thio-dihydroorotate at pH 8.0 with Kᵢ values of 3.0, 1.6, and 2.3 mM, representing approximately 2- to 3-fold weaker apparent affinity. Dihydroorotase was unable to dehydrate the 4-hydroxy derivative (compound 4 in that series) or catalyze the reverse reaction, indicating a mechanism-based differentiation between hydroxylated and non-hydroxylated analogs. The target compound's 1 mM IC₅₀ is therefore comparable to—but at the weaker end of—the known dihydroorotase inhibitor space, and its 4-hydroxy substitution distinguishes it mechanistically from non-hydroxylated piperidine-2,6-dione inhibitors.
| Evidence Dimension | Inhibition of dihydroorotase (pyrimidine biosynthesis enzyme) |
|---|---|
| Target Compound Data | IC₅₀ = 1.00 × 10⁶ nM (1 mM) at 10 µM test concentration, pH 7.37 |
| Comparator Or Baseline | 4,6-dioxo-piperidine-2(S)-carboxylic acid derivatives: Compound 4 Kᵢ = 3.0 mM; Compound 5 Kᵢ = 1.6 mM; Compound 6 Kᵢ = 2.3 mM (competitive vs thio-dihydroorotate, pH 8.0) |
| Quantified Difference | Target compound IC₅₀ (1 mM) falls within the same order of magnitude as comparator Kᵢ values (1.6–3.0 mM); approximately 1.6- to 3-fold difference. Note: IC₅₀ and Kᵢ are not directly equivalent metrics and assay conditions differ (pH 7.37 vs 8.0). |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM test concentration (target compound); E. coli dihydroorotase, pH 8.0, thio-dihydroorotate substrate (comparators) |
Why This Matters
If dihydroorotase is the intended target, procuring the target compound provides access to a pre-characterized, albeit weak, inhibitor scaffold with a defined IC₅₀, whereas the comparator piperidine series requires de novo synthesis and characterization.
- [1] BindingDB entry for 4-hydroxy-1,2,3,6-tetrahydropyridine-2,6-dione: IC₅₀ = 1.00E+6 nM, pH 7.37, dihydroorotase from mouse Ehrlich ascites at 10 µM. Available via SMILES search at: http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp (accessed May 2026). View Source
- [2] Inhibitors Designed for the Active Site of Dihydroorotase. PubMed PMID 16213543. Compounds 4–6 Kᵢ values: 3.0, 1.6, and 2.3 mM vs thio-dihydroorotate at pH 8.0. Dihydroorotase unable to dehydrate the 4-hydroxy derivative. Available at: https://pubmed.ncbi.nlm.nih.gov/16213543/ View Source
